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molecular formula C10H22O2 B8351916 5-Pentyloxy-1-pentanol

5-Pentyloxy-1-pentanol

Cat. No. B8351916
M. Wt: 174.28 g/mol
InChI Key: XJCHBJBYLCKVBA-UHFFFAOYSA-N
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Patent
US05273985

Procedure details

Sodium hydride (60%, 4.2 g) and then 12 ml of 1-bromopentane were added to a solution of 10 g of 1,5-pentanediol in 150 ml of N,N-dimethylformamide. The mixture was stirred at room temperature for 30 min. 3% hydrochloric acid was added to the reaction solution. After extraction with ether, the organic layer was dried and cencentrated. The residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=8/2) to obtain 6 g of the intended product.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].Br[CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH2:9]([OH:15])[CH2:10][CH2:11][CH2:12][CH2:13][OH:14].Cl>CN(C)C=O>[CH2:4]([O:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][OH:15])[CH2:5][CH2:6][CH2:7][CH3:8] |f:0.1|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
12 mL
Type
reactant
Smiles
BrCCCCC
Name
Quantity
10 g
Type
reactant
Smiles
C(CCCCO)O
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After extraction with ether
CUSTOM
Type
CUSTOM
Details
the organic layer was dried
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=8/2)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCCC)OCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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